PfPKG-IN-1 (14b) vs. ML10: Comparative Enzymatic Potency and Cellular Antiparasitic Activity
PfPKG-IN-1 (compound 14b) exhibits an IC50 of 60 nM against recombinant PfPKG, which is 375-fold less potent than the imidazopyridine-based inhibitor ML10 (IC50 = 160 pM) in the same enzymatic assay format [1][2]. However, in cellular antiparasitic assays against P. falciparum blood stage (3D7 strain), PfPKG-IN-1 demonstrates an EC50 of 3.3 μM compared to ML10's EC50 of 2.1 nM, representing a ~1,571-fold difference in cellular activity favoring ML10 [3]. This disproportionate relationship between enzymatic potency and cellular efficacy highlights the distinct chemotype properties of PfPKG-IN-1 relative to ML10, indicating that factors beyond target engagement govern cellular antiparasitic activity for the imidazole series [4].
| Evidence Dimension | PfPKG enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 60 nM |
| Comparator Or Baseline | ML10: 160 pM (0.16 nM) |
| Quantified Difference | 375-fold lower potency (ML10 more potent) |
| Conditions | Recombinant PfPKG kinase assay with ADP-Glo detection, 10 μM ATP |
Why This Matters
Understanding the potency-cellular efficacy disconnect informs selection of appropriate chemical probes for target engagement studies versus phenotypic screening.
- [1] Bheemanaboina RRY, de Souza ML, Gonzalez ML, et al. Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. ACS Medicinal Chemistry Letters. 2021;12(12):1962-1967. doi:10.1021/acsmedchemlett.1c00540 View Source
- [2] Baker DA, Stewart LB, Large JM, et al. A potent series targeting the malarial cGMP-dependent protein kinase clears infection and blocks transmission. Nature Communications. 2017;8:430. doi:10.1038/s41467-017-00572-x View Source
- [3] Baker DA, Stewart LB, Large JM, et al. A potent series targeting the malarial cGMP-dependent protein kinase clears infection and blocks transmission. Nature Communications. 2017;8:430. doi:10.1038/s41467-017-00572-x View Source
- [4] Rotella DP, Bheemanaboina RRY, de Souza ML, et al. Discovery of imidazole-based inhibitors of P. falciparum cGMP-dependent protein kinase. bioRxiv. 2021. doi:10.1101/2021.11.05.467463 View Source
